molecular formula C13H16O3 B12893162 Benzofuran, 4,6-dimethoxy-2,3,5-trimethyl- CAS No. 831171-05-2

Benzofuran, 4,6-dimethoxy-2,3,5-trimethyl-

Cat. No.: B12893162
CAS No.: 831171-05-2
M. Wt: 220.26 g/mol
InChI Key: OEASDQXKPVVKEW-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-2,3,5-trimethylbenzofuran is an organic compound with the molecular formula C13H16O3 It belongs to the benzofuran family, which is known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-2,3,5-trimethylbenzofuran typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trimethoxybenzaldehyde and 2,3,5-trimethylphenol.

    Formation of Benzofuran Core: The key step involves the cyclization of the starting materials to form the benzofuran core. This can be achieved through a Friedel-Crafts acylation reaction, where the aldehyde group of 2,4,6-trimethoxybenzaldehyde reacts with the phenol group of 2,3,5-trimethylphenol in the presence of a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: The final step involves the introduction of methoxy groups at the 4 and 6 positions of the benzofuran ring. This can be accomplished through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of 4,6-Dimethoxy-2,3,5-trimethylbenzofuran can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-2,3,5-trimethylbenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The methoxy and methyl groups on the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are often used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Benzofuran derivatives, including 4,6-dimethoxy-2,3,5-trimethyl-, have been extensively studied for their antimicrobial properties. Research indicates that modifications at specific positions of the benzofuran nucleus can enhance antibacterial activity against various pathogens.

  • Mechanism of Action : The presence of halogens and hydroxyl groups at positions 4, 5, and 6 is crucial for exhibiting significant antibacterial effects. For instance, compounds with substitutions at these positions have shown potent activity against bacteria such as Escherichia coli and Staphylococcus aureus .
  • Case Study : A study synthesized several benzofuran derivatives and evaluated their antibacterial efficacy against multiple strains. The results indicated that certain derivatives displayed activity comparable to established antibiotics like norfloxacin .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Recent studies have demonstrated that benzofuran derivatives can inhibit tumor cell proliferation through various mechanisms.

  • Cell Proliferation Inhibition : The presence of methoxy groups at specific positions on the benzofuran structure has been linked to increased potency in inhibiting cancer cell growth. For example, a derivative with a trimethoxybenzoyl group showed significant antiproliferative activity with IC50 values indicating effective inhibition .
  • Mechanism Insights : Research suggests that these compounds may inhibit tubulin polymerization and disrupt colchicine binding, which are critical processes in cancer cell division .

Pain Relief (Antinociceptive Effects)

Benzofuran derivatives have shown promise in pain management due to their antinociceptive properties.

  • Research Findings : A study evaluated the antinociceptive action of a specific derivative (2-(4-bromobenzoyl)-3-methyl-4,6-dimethoxy benzofuran) across multiple pain models in mice. The results indicated that it was significantly more effective than common analgesics like aspirin and acetaminophen .
  • Application in Pain Management : This compound's effectiveness in various routes of administration (intraperitoneal, subcutaneous) highlights its potential as a new analgesic agent.

Material Science Applications

Beyond biological applications, benzofuran derivatives are also utilized in material science.

  • Polymer Chemistry : Benzofurans are important intermediates in the synthesis of polymers and dyes. Their unique structural properties allow them to be incorporated into various materials for enhanced performance characteristics .
  • Dye Industry : The vibrant colors produced by certain benzofuran derivatives make them valuable in dye formulations, contributing to their application in textiles and coatings .

Summary Table of Applications

Application AreaKey Findings
AntimicrobialEffective against E. coli, S. aureus; enhanced activity with specific substitutions .
AnticancerInhibits tumor cell proliferation; significant effects linked to methoxy substitutions .
AntinociceptiveMore potent than aspirin; effective via multiple administration routes .
Material ScienceUsed as intermediates in polymers and dyes; enhances performance characteristics .

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-2,3,5-trimethylbenzofuran involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and immune response. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethoxybenzofuran: Similar in structure but lacks the three methyl groups.

    4,6-Dimethoxy-2,3,5-trimethylphenol: Similar in structure but lacks the benzofuran core.

    2,3,5-Trimethylbenzofuran: Similar in structure but lacks the methoxy groups.

Uniqueness

4,6-Dimethoxy-2,3,5-trimethylbenzofuran is unique due to the presence of both methoxy and methyl groups on the benzofuran core. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Benzofuran derivatives, including Benzofuran, 4,6-dimethoxy-2,3,5-trimethyl- , have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other therapeutic potentials.

Chemical Structure and Properties

Benzofuran is characterized by a fused benzene and furan ring structure. The presence of various substituents significantly influences its biological activity. The specific compound under review features methoxy groups at the 4 and 6 positions and trimethyl groups at the 2, 3, and 5 positions. These modifications are crucial for enhancing its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance:

  • Antiproliferative Effects : Compounds derived from benzofuran have shown significant antiproliferative activity against various cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). Notably, derivatives with IC50 values in the low nanomolar range demonstrate superior efficacy compared to standard treatments like combretastatin A-4 .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of tubulin polymerization and histone deacetylase (HDAC) activity. For example, certain derivatives have been shown to inhibit tubulin polymerization more effectively than traditional chemotherapeutics .

Antimicrobial Activity

Benzofuran derivatives exhibit broad-spectrum antimicrobial properties:

  • Bacterial Inhibition : Compounds containing halogens or hydroxyl groups at specific positions (4, 5, and 6) have demonstrated potent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, derivatives with trimethoxy substitutions were particularly effective .
  • Antifungal and Antiparasitic Properties : Studies indicate that certain benzofuran derivatives also possess antifungal and antiparasitic activities. They have been evaluated for their effectiveness against Candida albicans and various protozoan species .

Anti-inflammatory Activity

Benzofuran compounds have shown promise in mitigating inflammatory responses:

  • Mechanistic Insights : The anti-inflammatory effects are believed to stem from the modulation of pro-inflammatory cytokines and inhibition of pathways such as NF-kB. This suggests a potential for developing benzofuran-based therapeutics for chronic inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of benzofuran derivatives:

Substituent PositionRecommended GroupsBiological Activity
4Halogens, HydroxylEnhanced Antimicrobial
5NitroIncreased Anticancer
6HydroxylEssential for Activity

The presence of specific functional groups at designated positions on the benzofuran ring has been linked to improved biological efficacy. For instance, hydroxyl groups at position 6 are critical for antibacterial activity .

Case Studies

Several case studies illustrate the efficacy of benzofuran derivatives:

  • Anticancer Study : A derivative with a bromine substituent at position 3 showed remarkable cytotoxicity against K562 leukemia cells with an IC50 value of just 0.1 μM .
  • Antimicrobial Evaluation : A series of synthesized compounds were screened against multiple bacterial strains, revealing that those with methoxy substitutions exhibited MIC values comparable to established antibiotics like norfloxacin .

Properties

CAS No.

831171-05-2

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

4,6-dimethoxy-2,3,5-trimethyl-1-benzofuran

InChI

InChI=1S/C13H16O3/c1-7-9(3)16-11-6-10(14-4)8(2)13(15-5)12(7)11/h6H,1-5H3

InChI Key

OEASDQXKPVVKEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC(=C(C(=C12)OC)C)OC)C

Origin of Product

United States

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